molecular formula C12H15N3O2S B2861430 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide CAS No. 2034546-93-3

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide

Cat. No. B2861430
M. Wt: 265.33
InChI Key: UNQFBVJYJHNUOD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data.


Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has explored the synthesis and characterization of pyrazole-acetamide derivatives leading to the formation of novel coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, highlighting their potential in mitigating oxidative stress-related conditions. The study demonstrates the influence of hydrogen bonding on the self-assembly processes of these complexes, contributing to the understanding of their structural and functional properties (Chkirate et al., 2019).

Antimicrobial Activity

A facile synthesis method has been reported for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showcasing significant antibacterial and antifungal activities. This research provides insights into the potential use of these compounds as antimicrobial agents, offering a new avenue for the development of treatments against various microbial infections (Banoji et al., 2022).

Pharmacological Potential

An investigation into the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives has been conducted. This research focused on assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest that certain compounds exhibit moderate inhibitory effects and antioxidant potential, indicating their possible application in medical treatments for inflammation and pain management (Faheem, 2018).

Antitumor Activity

The synthesis of polyfunctionally substituted heterocyclic compounds derived from specific acetamide precursors has shown promising antitumor activities. The synthesized compounds were evaluated against various human cancer cell lines, demonstrating high inhibitory effects. This research contributes to the development of new chemotherapeutic agents with the potential to treat different types of cancer (Shams et al., 2010).

Synthesis of Substituted Pyrazoles

A study on the microwave-assisted synthesis of substituted pyrazoles and pyrazolo[3, 4-d]thiopyrimidines highlights an efficient method for creating these compounds using simple starting materials. The research offers valuable insights into the synthetic pathways and potential applications of pyrazoles in various scientific fields (Heravi et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-methoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-17-8-12(16)13-7-11(10-3-6-18-9-10)15-5-2-4-14-15/h2-6,9,11H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQFBVJYJHNUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CSC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide

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